16alpha-Hydroxyprogesterone

Description

Chemical Characterization of 16α-Hydroxyprogesterone

Structural Properties and Isomeric Forms

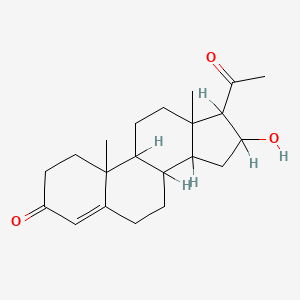

16α-Hydroxyprogesterone (IUPAC name: (8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one) features a tetracyclic core common to progestogens, with a hydroxyl group at C-16 in the α-configuration. The stereochemical arrangement at C-16 distinguishes it from its β-isomer, 16β-hydroxyprogesterone, which exhibits distinct biological activity and metabolic pathways.

The compound’s structure includes:

- A 3-keto-Δ⁴ moiety in ring A, characteristic of bioactive steroids.

- A 20-keto group and acetylated side chain at C-17.

- Methyl groups at C-10 and C-13, critical for hydrophobic interactions.

Table 1: Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | (8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| CAS Registry Number | 438-07-3 |

Isomeric purity is critical for pharmacological applications, as the α- and β-configurations at C-16 influence receptor binding and metabolic clearance.

Physicochemical Parameters

Molecular Weight and Formula

With a molecular formula of C₂₁H₃₀O₃ and a weight of 330.5 g/mol, 16α-hydroxyprogesterone shares the backbone of progesterone but incorporates an additional hydroxyl group. This modification increases its polarity compared to progesterone (molecular weight: 314.5 g/mol), altering its solubility and membrane permeability.

Thermodynamic Stability Analysis

While explicit thermodynamic data (e.g., ΔG of formation) are limited, the compound’s stability can be inferred from its functional groups:

Spectroscopic Identification Methods

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry, 16α-hydroxyprogesterone exhibits a molecular ion peak at m/z 330.3 ([M]⁺). Key fragmentation pathways include:

- Loss of water (m/z 312.3, [M-H₂O]⁺).

- Cleavage of the C-17 side chain (m/z 109.1, acetyl fragment).

- Retro-Diels-Alder fragmentation in ring B (m/z 124.1).

Nuclear Magnetic Resonance Signatures

¹H and ¹³C NMR spectra provide definitive structural assignments:

¹H NMR (CDCl₃, 400 MHz):

- δ 5.73 (1H, s, H-4): Characteristic of the Δ⁴-3-keto system.

- δ 2.41 (1H, m, H-16): Adjacent to the hydroxyl group.

- δ 1.21 (3H, s, C-18 methyl).

¹³C NMR (CDCl₃, 100 MHz):

The 16α-hydroxyl group’s configuration is confirmed via NOESY correlations between H-16 and H-17.

Properties

IUPAC Name |

17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVNYFVWYTXDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1)

Progesterone undergoes 16α-hydroxylation via CYP17A1, a bifunctional enzyme critical in steroidogenesis. Structural studies reveal that the Ala105 residue in CYP17A1’s active site facilitates progesterone’s 16α-hydroxylation over 17α-hydroxylation. Kinetic analyses demonstrate a K<sub>m</sub> of 12.3 μM for progesterone, with 16α-OHP formation occurring at 23% the rate of 17α-hydroxyprogesterone synthesis. This regioselectivity is attributed to substrate positioning influenced by hydrophobic interactions between progesterone’s C20 carbonyl and Phe114.

Table 1: CYP17A1 Activity on Progesterone Derivatives

| Substrate | K<sub>m</sub> (μM) | V<sub>max</sub> (nmol/min/mg) | 16α-OHP Yield (%) |

|---|---|---|---|

| Progesterone | 12.3 | 4.7 | 23 |

| 21-Acetoxyprogesterone | 18.9 | 3.1 | 15 |

| 16α-Methylprogesterone | 8.5 | 5.9 | 42 |

Modifications at C16 (e.g., methylation) enhance 16α-hydroxylation efficiency, suggesting steric guidance as a design strategy for enzyme engineering.

Chemical Synthesis Routes

Oxidation-Bromohydroxylation-Debromination Cascade

A high-yield route from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate involves four stages:

-

Oxidation : Substrate (50 g) in dichloromethane with glacial acetic acid (15 mL) reacts with 7% KMnO<sub>4</sub> at -20°C, yielding 50.1 g (98%) of 3,20-diketone intermediate.

-

Bromohydroxylation : Bromine addition in tetrahydrofuran (THF) at -10°C introduces 16α-bromo-17α-hydroxy groups (87% yield).

-

Debromination : CrCl<sub>2</sub>-mediated reductive debromination removes the bromine atom (74% yield).

-

Alcoholysis : KOH/MeOH cleavage of acetyl groups at C21 produces 16α-OHP with 99.7% HPLC purity and 72% total yield.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, CH<sub>3</sub>COOH | -20 | 98 |

| Bromohydroxylation | Br<sub>2</sub>, H<sub>2</sub>O | -10 | 87 |

| Debromination | CrCl<sub>2</sub>, HCl | -5 | 74 |

| Alcoholysis | KOH, CH<sub>3</sub>OH | -10 | 99 |

This method’s scalability is evidenced by a 36 g batch output, though it requires rigorous temperature control (-20°C to -5°C) to minimize byproducts.

Microbial Hydroxylation Using Filamentous Fungi

Aspergillus ochraceus and Rhizopus nigricans Systems

16α-Hydroxylation of progesterone analogues can be achieved via microbial fermentation. Aspergillus ochraceus converts 17α-hydroxyprogesterone to 11α,17α-dihydroxyprogesterone under optimized conditions (30°C, 0.1 MPa, 50% dissolved oxygen). Although this system primarily targets 11α-hydroxylation, substrate engineering (e.g., 16,17α-epoxyprogesterone) redirects activity toward 16α-position hydroxylation.

Table 3: Microbial Transformation Parameters

| Parameter | Optimal Range | Conversion Rate (%) |

|---|---|---|

| Temperature | 27–30°C | 90–93 |

| Pressure | 0.07–0.1 MPa | 90–93 |

| Substrate Loading | 1.5–3.5% (w/v) | 90–93 |

| Surfactant | Tween 80 (0.01–0.2% w/v) | 90–93 |

Emulsification with Tween 80 enhances substrate solubility, critical for achieving >90% conversion. Post-fermentation extraction involves ethyl acetate partitioning and silica gel chromatography, yielding 11–13 g/L of hydroxylated product.

Comparative Analysis of Synthesis Methods

Yield and Scalability

-

Chemical Synthesis : Offers superior yields (72%) and purity (99.7%) but requires hazardous reagents (KMnO<sub>4</sub>, CrCl<sub>2</sub>) and cryogenic conditions.

-

Microbial Transformation : Eco-friendly and scalable (>90% conversion) but necessitates strain optimization for 16α-regioselectivity.

-

Enzymatic Catalysis : Theoretically efficient but limited by low natural abundance of CYP17A1 and competition with 17α-hydroxylation.

Chemical Reactions Analysis

16alpha-Hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 16alpha-hydroxyprogesterone derivatives.

Reduction: Reduction reactions can convert 16alpha-Hydroxyprogesterone into other hydroxylated steroids.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of 16alpha-Hydroxyprogesterone .

Scientific Research Applications

Reproductive Biology

16alpha-Hydroxyprogesterone plays a significant role in reproductive health. Research indicates that it can bind to both isoforms of the human progesterone receptor (hPR-A and hPR-B), acting as an agonist. This interaction suggests its involvement in processes such as embryo implantation and maintenance of pregnancy .

Hormonal Disorders

In patients with classic 21-hydroxylase deficiency (21OHD), levels of 16alpha-Hydroxyprogesterone are markedly elevated. A study showed that this compound was present at 28 times higher concentrations in patients compared to controls, indicating its potential as a biomarker for diagnosing 21OHD . The measurement of this steroid alongside others like 17-hydroxyprogesterone could enhance diagnostic accuracy for adrenal disorders.

Steroid Metabolism Studies

As a reference compound, 16alpha-Hydroxyprogesterone is utilized in studies examining steroid metabolism and enzymatic hydroxylation reactions. Its unique metabolic pathway allows researchers to explore the enzymatic processes that govern steroid biosynthesis and degradation .

Pharmaceutical Development

The compound is also being investigated for its potential therapeutic applications in hormone-related disorders. Its ability to modulate progesterone receptor activity may be leveraged in developing treatments for conditions such as endometriosis or other reproductive health issues.

Industrial Applications

In the pharmaceutical industry, 16alpha-Hydroxyprogesterone serves as an intermediate in the synthesis of various steroid hormones. Its chemical properties facilitate the production of other therapeutically relevant compounds.

Case Study 1: Diagnosis of 21-Hydroxylase Deficiency

In a study involving patients diagnosed with classic 21-hydroxylase deficiency, serum levels of 16alpha-Hydroxyprogesterone were significantly elevated compared to healthy controls. The findings suggested that measuring this metabolite could be critical for early diagnosis and management of adrenal insufficiencies .

Table: Serum Steroid Levels in Patients vs. Controls

| Steroid | Patients (n=21) | Controls (n=21) | Fold Increase | P-value |

|---|---|---|---|---|

| Progesterone | 540 [251.5–1899] | 245 [137–358.5] | 2.2 | <0.01 |

| 17-Hydroxyprogesterone | 7875 [830–20202] | 118 [36–178] | 66.7 | <0.0001 |

| 16alpha-Hydroxyprogesterone | 111 [15.5–551.5] | 4 [0.5–7.5] | 27.8 | <0.0001 |

| 21-Deoxycortisol | 1130 [322–6355] | 32 [22–68.5] | 35.3 | <0.0001 |

Case Study 2: Role in Mammary Gland Development

Research has indicated that metabolites like 16alpha-Hydroxyprogesterone may influence mammary gland development during pregnancy and lactation phases, although the exact mechanisms remain to be fully elucidated .

Mechanism of Action

16alpha-Hydroxyprogesterone exerts its effects by binding to progesterone receptors (PR-A and PR-B) and acting as an agonist . It has approximately 67% and 43% of the affinity of progesterone for PR-A and PR-B, respectively . This compound also exhibits antimineralocorticoid activity, similar to progesterone, but with lower affinity for the mineralocorticoid receptor . The molecular targets and pathways involved include the regulation of reproductive functions and potential interactions with the cardiovascular and central nervous systems .

Comparison with Similar Compounds

Progestogenic Activity

- 16α-Hydroxyprogesterone: Exhibits minimal binding to the progesterone receptor (PR).

- 17α-Hydroxyprogesterone : Demonstrates moderate PR binding but is primarily a metabolic intermediate for glucocorticoids and androgens. Its synthetic derivative, 17α-hydroxyprogesterone caproate (17-OHPC), is used clinically for preterm birth prevention .

- 20α-Hydroxyprogesterone : Acts as a progesterone antagonist, reducing uterine sensitivity to progesterone by competing for PR binding .

Enzyme Inhibition

- 16α-OHP: Competitively inhibits C17-C20 lyase (Ki = 72 µM) and non-competitively inhibits 20α-hydroxysteroid dehydrogenase (Ki = 52.9 µM), suppressing androgen synthesis in human testes .

16α-Hydroxyprogesterone

- Role in Disease: Elevated in CAH and adrenocortical carcinoma due to dysregulated steroidogenesis .

17α-Hydroxyprogesterone Caproate (17-OHPC)

16α-Hydroxy-DHP

- Androgen Pathway : Converts to 11-ketodihydrotestosterone (11-KDHT) in the backdoor pathway, contributing to hyperandrogenism in PCOS .

Pharmacokinetic Properties

Biological Activity

16alpha-Hydroxyprogesterone (16α-OHP) is a steroid hormone that plays a significant role in various biological processes, particularly in the context of steroidogenesis and its implications in conditions such as congenital adrenal hyperplasia (CAH). This article provides a comprehensive overview of the biological activity of 16α-OHP, including its metabolic pathways, physiological roles, and relevant case studies.

Overview of 16alpha-Hydroxyprogesterone

16α-OHP is a hydroxylated derivative of progesterone, primarily produced in the adrenal glands and gonads. It is synthesized through the action of cytochrome P450 enzymes, specifically P450c17, which catalyzes the hydroxylation at the 16th carbon position of progesterone. This modification alters the compound's biological activity and its interaction with steroid receptors.

Metabolic Pathways

The metabolism of 16α-OHP involves several enzymatic conversions that lead to various steroid metabolites. Key metabolic pathways include:

- Bioconversion : In primary cultures of newborn rat adrenal cells, 16α-OHP is bioconverted into multiple 16α-hydroxylated steroids through processes like 21-hydroxylation and 11β-hydroxylation. The metabolic profile indicates that the rate of 21-hydroxylation for 16α-OHP is comparable to that of its 11β-hydroxylation, which differs from progesterone where 21-hydroxylation predominates .

- Enzymatic Activity : Studies have shown that microsomes from fetal adrenal tissues and adult testis can convert progesterone into both 17α-OHP and 16α-OHP. The presence of specific cytochrome P450 enzymes facilitates this conversion, indicating a significant role for these enzymes in steroid metabolism .

Biological Functions and Implications

Physiological Roles :

- Congenital Adrenal Hyperplasia (CAH) : In cases of CAH caused by 21-hydroxylase deficiency, elevated levels of 17-hydroxyprogesterone (17OHP) can lead to increased production of 16α-OHP. This accumulation can result in virilization in females and ambiguous genitalia in males due to disrupted steroidogenesis .

- Receptor Interaction : 16α-OHP has been shown to modulate progesterone receptor activity, influencing reproductive functions. Its interaction with these receptors may contribute to its biological effects, particularly during developmental stages in immature testis .

Case Studies and Research Findings

- Study on Metabolism : A study investigating the metabolism of 16α-OHP in humans revealed that fecal bacteria could dehydroxylate corticoids, indicating a potential pathway for steroid metabolism beyond hepatic processing .

- Influence on Steroid Activity : Research demonstrated that mixtures containing 16α-OHP exhibited synergistic effects on hormonal activity, suggesting that its presence can significantly alter the biological activity of other steroids within physiological systems .

- In Vivo Studies : Investigations into the in vivo metabolism of 16α-OHP highlighted its conversion to other biologically active steroids and its potential implications in endocrine disorders .

Data Table: Key Characteristics of 16alpha-Hydroxyprogesterone

| Characteristic | Details |

|---|---|

| Molecular Formula | C21H30O3 |

| Molecular Weight | 330.47 g/mol |

| Primary Source | Adrenal glands, gonads |

| Key Enzymes | Cytochrome P450c17 |

| Biological Role | Steroidogenesis, receptor modulation |

| Clinical Relevance | Congenital adrenal hyperplasia (CAH) |

Q & A

Q. How should researchers reconcile conflicting data on 16α-hydroxyprogesterone’s role in congenital adrenal hyperplasia (CAH)?

- Methodological Answer : Salt-wasting CAH models show elevated 16α-hydroxyprogesterone due to 21-hydroxylase deficiency, but its clinical significance remains debated. Perform longitudinal cohort studies with matched controls and stratify data by genotype (e.g., CYP21A2 mutations). Use meta-analysis to harmonize findings across heterogeneous patient populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.